N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide, also known as THP-ET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP-ET is a member of the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of therapeutic effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide involves the reaction of two starting materials, 5-hydroxy-3-(thiophen-3-yl)pentanoic acid and 2-methoxybenzylamine, followed by a series of chemical reactions to form the final product.
Starting Materials
5-hydroxy-3-(thiophen-3-yl)pentanoic acid, 2-methoxybenzylamine
Reaction
Step 1: Protection of the carboxylic acid group of 5-hydroxy-3-(thiophen-3-yl)pentanoic acid with a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) to form TBDMS-protected 5-hydroxy-3-(thiophen-3-yl)pentanoic acid., Step 2: Coupling of TBDMS-protected 5-hydroxy-3-(thiophen-3-yl)pentanoic acid with 2-methoxybenzylamine using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the corresponding amide intermediate., Step 3: Deprotection of the TBDMS group using a suitable reagent such as tetrabutylammonium fluoride (TBAF) to obtain the free carboxylic acid group., Step 4: Cyclization of the amide intermediate using a suitable cyclization reagent such as 1,1'-carbonyldiimidazole (CDI) to form the lactam intermediate., Step 5: Reduction of the lactam intermediate using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the final product, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide.
Mechanism Of Action
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide increases the levels of endocannabinoids in the body, which can have a range of therapeutic effects.
Biochemical And Physiological Effects
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, which can have anti-inflammatory, neuroprotective, and analgesic effects. Additionally, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide has been shown to improve cognitive function and reduce anxiety in animal models.
Advantages And Limitations For Lab Experiments
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide has several advantages as a research tool. It is highly selective for FAAH and has been shown to have a low toxicity profile. However, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide can be challenging to synthesize, and its effects can be difficult to interpret due to the complex interactions between endocannabinoids and other signaling pathways in the body.
Future Directions
There are several potential future directions for research on N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide. One area of interest is the development of more efficient synthesis methods. Additionally, researchers are exploring the potential therapeutic applications of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide for a range of conditions, including neurodegenerative diseases and inflammatory conditions. Finally, there is interest in exploring the potential of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide as a research tool for studying endocannabinoid signaling pathways in the body.
Conclusion:
In conclusion, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a promising compound with potential therapeutic applications. Its ability to inhibit FAAH and increase the levels of endocannabinoids in the body makes it a promising candidate for the treatment of neurodegenerative diseases and inflammatory conditions. While there are challenges associated with its synthesis and interpretation of its effects, ongoing research is exploring its potential as a research tool and therapeutic agent.
Scientific Research Applications
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide has been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory conditions such as arthritis.
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-25-17-5-3-2-4-15(17)12-21-19(24)18(23)20-9-6-14(7-10-22)16-8-11-26-13-16/h2-5,8,11,13-14,22H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRIKJMVUYSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.